3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a tetrahydroquinoline core substituted with two fluorinated benzene-sulfonamide groups. Its molecular structure includes:
- Tetrahydroquinoline backbone: A six-membered aromatic ring fused to a partially saturated nitrogen-containing ring.
- 4-Fluorobenzenesulfonyl group: Attached to the nitrogen at position 1 of the tetrahydroquinoline.
- 3-Fluorobenzenesulfonamide group: Linked to the nitrogen at position 6 of the tetrahydroquinoline.
The fluorine atoms enhance metabolic stability and binding interactions via electronegativity and hydrophobic effects .
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-6-9-19(10-7-16)31(28,29)25-12-2-3-15-13-18(8-11-21(15)25)24-30(26,27)20-5-1-4-17(23)14-20/h1,4-11,13-14,24H,2-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZGOUPQRKKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it can be inferred that it might interact with its target through the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Given its potential target, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation, which are regulated by pparγ.
Biological Activity
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946346-20-9) is a complex organic compound that integrates a tetrahydroquinoline moiety with sulfonamide functionalities. Its unique structure suggests potential biological activities that are currently under investigation in various research contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The chemical structure of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2O4S2 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 946346-20-9 |
This compound features a fluorine atom at the 3-position of the benzene ring and a 4-fluorobenzenesulfonyl group attached to the nitrogen of the tetrahydroquinoline. The presence of these functional groups contributes to its potential biological activity and therapeutic applications.
The biological activity of sulfonamides like this compound is often linked to their ability to inhibit specific enzymes or modulate cellular signaling pathways. Research indicates that compounds with similar structures may act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. Such activities suggest potential applications in treating conditions such as cancer and neurological disorders due to their ability to influence enzyme functions and cellular signaling pathways .
Case Studies and Research Findings
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Behavioral Sensitization Studies :
A study involving a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) demonstrated its role in modulating nicotine-induced behavioral sensitization in mice. The study found that administration of this sulfonamide significantly attenuated locomotor activity associated with nicotine exposure . While this specific study did not test 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide directly, it highlights the potential for similar compounds to influence neurobehavioral outcomes. -
Enzyme Inhibition :
Similar compounds have shown promise as carbonic anhydrase inhibitors, which are crucial in various physiological processes including acid-base balance and fluid secretion. The inhibition of such enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy. -
Potential Anti-Cancer Properties :
The structural characteristics of sulfonamides suggest they may interact with proteins involved in cancer pathways. For instance, modifications in the sulfonamide group can significantly affect interaction profiles with target proteins. This opens avenues for further research into their efficacy as anti-cancer agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Contains methylsulfonyl instead of fluorobenzenesulfonyl | Potential carbonic anhydrase inhibitor |
| 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Exhibits different enzyme inhibition profiles |
| 4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with methanesulfonyl group | Investigated for anti-cancer properties |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares substituents and molecular properties of structurally related compounds:
*Estimated based on structural similarity to .
Key Observations:
- Fluorine vs. Chlorine: Replacing chlorine with fluorine (as in the target compound vs.
- Positional Effects: The 2,4-difluoro analog () shows higher potency (IC50 <1 μmol/L) than mono-fluorinated compounds, suggesting synergistic electronic effects.
Pharmacological Activity
While direct data for the target compound is lacking, insights from analogs include:
- RORγ Inverse Agonism : Compounds with fluorinated sulfonamide groups (e.g., , entry 7) exhibit IC50 values <1 μmol/L, attributed to fluorine-enhanced interactions with the ligand-binding domain .
- Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in acyl-CoA inhibitors (), suggesting the target compound may have improved half-life over non-fluorinated analogs.
Preparation Methods
Nitration of Fmoc-Protected Tetrahydroquinoline
The synthesis begins with the nitration of 1,2,3,4-tetrahydroquinoline (THQ) to introduce a nitro group at position 6 of the aromatic ring. Protection of the THQ amine with a fluorenylmethyloxycarbonyl (Fmoc) group ensures regioselectivity during nitration.
Procedure :
-
Fmoc protection : THQ is treated with Fmoc-Cl in dichloromethane (DCM) and trimethylamine (TEA) at 0°C, yielding Fmoc-THQ.
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Nitration : A nitrating mixture (KNO₃ in H₂SO₄) is added to Fmoc-THQ in DCM at 0°C, followed by stirring at room temperature. This produces 6-nitro-Fmoc-THQ (25% yield) and 7-nitro-Fmoc-THQ (41% yield).
-
Deprotection : The Fmoc group is removed using pyrrolidine in DCM, yielding 6-nitro-THQ.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Fmoc protection | Fmoc-Cl, TEA | 0°C, 2 h | 85% |
| Nitration | KNO₃, H₂SO₄ | 0°C → RT, 2.5 h | 25% (6-nitro) |
| Deprotection | Pyrrolidine | RT, 30 min | 90% |
Reduction of Nitro Group to Amine
The 6-nitro-THQ intermediate is reduced to 6-amino-THQ using catalytic hydrogenation (H₂/Pd-C) in methanol. This step generates the primary amine at position 6, which is critical for subsequent sulfonylation.
Procedure :
-
6-Nitro-THQ is dissolved in methanol, and 10% Pd/C is added.
-
The mixture is hydrogenated at 50 psi for 6 hours, yielding 6-amino-THQ (82% yield).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation Strategy
A modified approach employs a one-pot sequential sulfonylation using 4-fluorobenzenesulfonyl chloride and 3-fluorobenzenesulfonyl chloride. However, this method results in lower yields (52%) due to competing side reactions.
Copper-Catalyzed Three-Component Coupling
A novel method from Wu et al. utilizes arylboronic acids, nitroarenes, and K₂S₂O₅ under copper catalysis to form sulfonamides. While eco-friendly, this route is less applicable to the target compound due to regiochemical constraints.
Challenges and Optimization Opportunities
-
Regioselectivity in Nitration : The low yield (25%) of 6-nitro-THQ necessitates improved nitrating conditions or alternative directing groups.
-
Sulfonyl Chloride Stability : 3-Fluorobenzenesulfonyl chloride exhibits hygroscopicity, requiring anhydrous handling.
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Green Chemistry : Replacing DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance sustainability .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a tetrahydroquinoline core substituted with two fluorinated benzenesulfonamide groups. The sulfonamide moieties (-SO₂NH-) enable hydrogen bonding and interactions with biological targets, while fluorine atoms enhance metabolic stability and modulate electronic properties (e.g., electron-withdrawing effects) . Structural confirmation requires techniques like NMR (¹H/¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (as demonstrated for analogs in ).
Q. What synthetic methodologies are typically employed for this sulfonamide derivative?
Synthesis involves:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with carbonyl compounds.
- Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide groups .
- Step 3 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization. Yields are often optimized by controlling reaction time, temperature (e.g., 0–25°C), and stoichiometry .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Methods :
- NMR : ¹⁹F NMR is critical for verifying fluorine substituents.
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 440.5 for the analog in ).
- HPLC : Purity >95% is standard for biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against RORγ targets?
- Methodology :
- Synthesize analogs with variations in fluorine positioning (e.g., 2- vs. 4-fluoro), sulfonamide linkers, or tetrahydroquinoline substituents.
- Test IC₅₀ values using RORγ reporter assays (e.g., luciferase-based systems). Compare with reference compounds like SR1555 (IC₅₀ = 1.5 μM) and ML209 (IC₅₀ = 51 nM) .
- Use computational docking (e.g., AutoDock Vina) to predict binding modes in the RORγ ligand-binding domain .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, incubation time).
- Resolution Strategy :
- Validate assays with positive controls (e.g., known RORγ inhibitors).
- Perform dose-response curves in triplicate, using standardized protocols (e.g., ATP-based viability assays).
- Cross-reference with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .
Q. What computational approaches are suitable for predicting metabolic stability?
- In Silico Tools :
- ADMET Predictors : Estimate cytochrome P450 metabolism sites (e.g., CYP3A4/2D6).
- MetaSite : Identifies vulnerable positions for oxidative metabolism, particularly on the tetrahydroquinoline core.
- Experimental Validation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. How to design experiments to investigate off-target effects in kinase signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
